molecular formula C21H20ClF3N4O B2448622 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251545-17-1

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2448622
CAS No.: 1251545-17-1
M. Wt: 436.86
InChI Key: NKAGSGXEEROXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthyridine core, a trifluoromethyl group, and a chloro-substituted phenyl ring. These structural features contribute to its significant biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable naphthyridine derivative under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The resulting intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to inhibit certain pathways involved in pain and inflammation, making it effective in reducing pain and inflammatory responses . The trifluoromethyl and chloro groups enhance its binding affinity to these targets, contributing to its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is unique due to its combination of a naphthyridine core with chloro and trifluoromethyl substituents. This unique structure imparts specific biological activities and chemical properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)anilino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4O/c1-4-29(5-2)20(30)15-11-26-19-14(8-6-12(3)27-19)18(15)28-13-7-9-17(22)16(10-13)21(23,24)25/h6-11H,4-5H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAGSGXEEROXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Cl)C(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.